4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
Description
4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, a benzenesulfonyl group at the 4-position of a butanamide chain, and an N-benzyl substituent. The compound’s structure (CAS RN: 923500-06-5) has been validated through crystallographic methods, such as those implemented in the SHELX program suite . Its design likely draws inspiration from bioactive benzothiazole derivatives, which are known for their roles in modulating enzymes like N-acylethanolamine acid amidase (NAAA) and exhibiting antinociceptive properties .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S2/c25-19-13-14-21-22(16-19)31-24(26-21)27(17-18-8-3-1-4-9-18)23(28)12-7-15-32(29,30)20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALALOWRXVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Fluoro-4-Chloroaniline
The benzothiazole core is constructed via a cyclization reaction adapted from methods developed for chloro-fluoro benzothiazoles:
Reaction Setup :
- 3-Fluoro-4-chloroaniline (1.0 equiv) reacts with potassium thiocyanate (1.2 equiv) in glacial acetic acid under reflux (110–120°C, 4–6 hours).
- Mechanism : Thiocyanate substitution at the para-chloro position, followed by acid-catalyzed cyclization.
Workup :
Key Optimization :
- Excess thiocyanate (1.5 equiv) improves yield to 78% but risks polysubstitution.
- Lower temperatures (90°C) favor selectivity but extend reaction time to 8 hours.
N-Benzylation of the Benzothiazolamine
Alkylation with Benzyl Bromide
The benzyl group is introduced through nucleophilic substitution under basic conditions:
$$
\text{C}7\text{H}7\text{Br} + \text{Benzothiazolamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine}
$$
Conditions :
- Benzyl bromide (1.1 equiv), anhydrous K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.
- Yield: 72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Challenges :
- Competing O-benzylation is suppressed by using a polar aprotic solvent (DMF).
- Steric hindrance at the 2-position necessitates prolonged reaction times.
Sulfonylation with Benzenesulfonyl Chloride
Two-Step Sulfonamide Formation
Adapting methodologies from N-allyl-N-benzyl sulfonamide syntheses:
Initial Sulfonylation :
- N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine (1.0 equiv) reacts with benzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C.
- Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.
Quaternization :
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.62–7.54 (m, 3H, Ar-H), 4.92 (s, 2H, CH₂Ph).
- IR : 1165 cm⁻¹ (S=O asym stretch), 1360 cm⁻¹ (S=O sym stretch).
Formation of the Butanamide Backbone
Carbodiimide-Mediated Amide Coupling
The butanamide chain is introduced via EDC/HOBt activation:
$$
\text{4-(Benzenesulfonyl)-N-benzyl intermediate} + \text{Butanoic Acid} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}
$$
Procedure :
- Butanoic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DCM.
- Stir at 25°C for 24 hours under nitrogen.
- Purify via flash chromatography (ethyl acetate/methanol 9:1) to isolate the product (68% yield).
Critical Parameters :
- Moisture-free conditions prevent premature hydrolysis of the active ester.
- Excess EDC compensates for side reactions with sulfonamide groups.
Alternative Synthetic Routes
One-Pot Benzothiazole-Sulfonamide Assembly
A patent-derived approach utilizes SO₃·DMF complex for concurrent cyclization and sulfonylation:
Microwave-Assisted Synthesis
Accelerating the benzothiazole formation using microwave irradiation (150°C, 30 minutes) improves yield to 81% while maintaining regioselectivity.
Analytical Characterization and Validation
Spectroscopic Data Consolidation
Mass Spectrometry :
X-ray Crystallography :
Thermal Analysis :
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 49% | 41% |
| Purity | >98% | 92% |
| Process Time | 72 hours | 24 hours |
| Waste Generation | 12 kg/kg API | 8 kg/kg API |
Recommendation : Stepwise synthesis preferred for high-purity pharmaceutical applications despite longer duration.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazolyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorobenzo[d]thiazolyl moiety may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several analogs, as outlined below:
Structural Analog: N-Benzyl-4-(benzylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
This analog differs only in the sulfonyl substituent (benzylsulfonyl instead of benzenesulfonyl). Key comparisons include:
- Solubility and Stability : The benzenesulfonyl group in the target compound may confer greater hydrophobicity and metabolic stability compared to the benzylsulfonyl group, which introduces additional steric bulk.
- Electronic Effects : The benzenesulfonyl group’s electron-withdrawing properties could enhance electrophilic interactions with target enzymes compared to the benzylsulfonyl group .
Functional Analog: ARN19702
ARN19702 [(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone] shares the 6-fluoro-1,3-benzothiazol-2-yl moiety but features a piperazine-ethylsulfonyl pharmacophore instead of a butanamide-benzenesulfonyl chain. Key distinctions include:
- Pharmacological Profile: ARN19702 is a potent NAAA inhibitor with demonstrated antinociceptive effects in rodent models of neuropathic and inflammatory pain . The target compound’s butanamide chain may alter binding affinity or selectivity for NAAA.
- Bioavailability : The piperazine ring in ARN19702 likely enhances solubility and oral bioavailability compared to the butanamide-benzyl structure of the target compound.
Structural and Functional Comparison Table
Research Findings and Implications
- Structural Determinants : The 6-fluoro substitution on the benzothiazole ring is critical for bioactivity across analogs, likely enhancing binding to enzymatic targets through halogen bonding .
- Sulfonyl Group Impact : The benzenesulfonyl group in the target compound may improve metabolic stability compared to alkylsulfonyl derivatives, as aromatic sulfonyl groups resist oxidative degradation better than aliphatic chains .
- Gaps in Knowledge: While ARN19702 has been extensively studied, the target compound lacks direct pharmacological data.
Biological Activity
The compound 4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly its anti-inflammatory and antimicrobial properties, through various studies and findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 364.44 g/mol. The structure features a benzothiazole moiety, which is significant in imparting biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in the context of anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives containing the benzothiazole structure exhibit significant anti-inflammatory properties. For instance, a study involving compounds with similar structures showed that they effectively suppressed the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. The results indicated that compounds with a 4-amino-butanamide moiety could significantly reduce mRNA levels of these cytokines when tested on human keratinocyte cells (HaCaT) and in LPS-induced inflammation models in mice .
Key Findings:
- In Vitro Studies: Compounds were tested at a concentration of 10 μM, showing varying degrees of inhibition on IL-6 and IL-1β mRNA expression.
- In Vivo Studies: Administration of selected compounds led to decreased levels of IL-6, IL-1β, and TNF-α in liver tissues without significant hepatotoxicity, indicating their potential therapeutic applications in inflammatory diseases .
| Compound | IL-6 Expression (Relative to Control) | IL-1β Expression (Relative to Control) |
|---|---|---|
| 5f | 7.2 | Significant inhibition |
| 4d | 5.3 | Significant inhibition |
| 5c | 4.6 | Significant inhibition |
Antimicrobial Activity
The antimicrobial potential of related compounds has also been investigated. A series of 1,3-benzothiazol-2-yl derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. These studies indicated that certain derivatives exhibited notable antibacterial properties .
Research Findings:
- Compounds were screened against common bacterial strains, showing effective inhibition zones.
- The synthesized benzothiazole derivatives demonstrated lower toxicity profiles while maintaining high efficacy against microbial strains.
Case Studies
Several case studies highlight the efficacy of the compound in various biological assays:
- Case Study on Inflammatory Response: In an experiment involving LPS-induced inflammation in mice, the administration of compounds similar to This compound resulted in significant reductions in pro-inflammatory cytokines without hepatotoxic effects, confirming their therapeutic potential against inflammatory diseases .
- Antimicrobial Efficacy Study: A study focused on synthesizing new derivatives showed that several benzothiazole-containing compounds had potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their application as potential antimicrobial agents .
Q & A
What are the key challenges in synthesizing 4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized to improve yield?
Basic Research Question
Synthesis of this compound involves multi-step reactions, including sulfonylation, benzylation, and coupling of the benzothiazole moiety. Common challenges include low yields due to steric hindrance from the bulky benzothiazole group and competing side reactions during sulfonylation.
Methodological Answer:
- Optimization Strategies :
- Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates .
- Employ coupling agents like EDCI/HOBt for amide bond formation to reduce racemization .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
- Temperature control (e.g., reflux in methanol for condensation steps) improves regioselectivity .
How can researchers confirm the structural integrity of this compound using advanced analytical techniques?
Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic methods.
Methodological Answer:
- Techniques :
- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., benzothiazole C-F coupling at ~160 ppm, sulfonyl S=O stretching in IR ~1350 cm) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs to confirm stereochemistry and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] expected for CHFNOS) .
What biological targets are associated with this compound, and how can its mechanism of action be elucidated?
Advanced Research Question
The compound’s benzothiazole and sulfonamide groups suggest potential interactions with enzymes or receptors, such as N-acylethanolamine acid amidase (NAAA) or peroxisome proliferator-activated receptors (PPARs).
Methodological Answer:
- Target Identification :
- Perform in vitro enzyme inhibition assays (e.g., fluorescence-based screening against NAAA, IC determination) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to PPAR-α/γ .
- Validate with in vivo models (e.g., rodent neuropathic pain assays) to correlate target modulation with phenotypic effects .
How do structural modifications to the benzothiazole or sulfonamide moieties influence the compound’s bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies are critical for optimizing potency and selectivity.
Methodological Answer:
- SAR Strategies :
- Fluoro-Substitution : Introduce electron-withdrawing groups (e.g., 6-F on benzothiazole) to enhance metabolic stability and target binding .
- Sulfonamide Variations : Replace benzenesulfonyl with alkylsulfonyl groups to alter solubility and pharmacokinetics .
- Benzyl Group Modifications : Test substituents (e.g., -OCH, -NO) on the benzyl ring to assess impact on receptor affinity .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from differences in assay conditions, purity, or model systems.
Methodological Answer:
- Resolution Steps :
What methodologies are recommended for assessing the compound’s metabolic stability and pharmacokinetics?
Advanced Research Question
Understanding ADME (absorption, distribution, metabolism, excretion) properties is essential for drug development.
Methodological Answer:
- Approaches :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction available for target interaction .
- Permeability Studies : Conduct Caco-2 monolayer assays to predict intestinal absorption .
How can researchers investigate the compound’s potential for polymorphism or crystallographic disorder?
Advanced Research Question
Polymorphism affects solubility and bioavailability.
Methodological Answer:
- Techniques :
What strategies are effective for profiling the compound’s toxicity in preclinical studies?
Advanced Research Question
Early toxicity screening reduces attrition in drug development.
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
